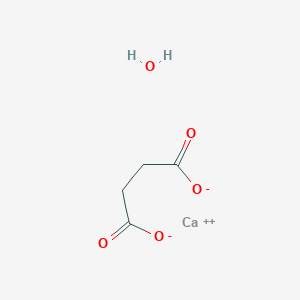

琥珀酸钙一水合物

概述

描述

氢化可的松21-半琥珀酸钠是一种合成糖皮质激素皮质类固醇酯类。它常用于其抗炎和抗过敏特性。 该化合物是氢化可的松的水溶性形式,使其适合静脉注射 .

科学研究应用

氢化可的松21-半琥珀酸钠在科学研究中具有广泛的应用,包括:

化学: 作为各种化学反应和合成过程中的试剂。

生物学: 用于细胞培养研究,以研究糖皮质激素对细胞过程的影响。

医学: 用于治疗炎症和过敏性疾病,以及激素替代疗法。

作用机制

氢化可的松21-半琥珀酸钠通过与细胞质中的糖皮质激素受体结合来发挥作用。这种结合导致受体激活,然后转运到细胞核并与DNA中的糖皮质激素反应元件结合。这种相互作用调节参与炎症和免疫反应的各种基因的转录。 该化合物抑制磷脂酶A2、NF-κB和其他炎症转录因子的活性,同时促进抗炎基因的表达 .

类似化合物:

醋酸氢化可的松: 氢化可的松的合成酯,用于其抗炎特性。

丁酸氢化可的松: 另一种具有类似抗炎作用的合成酯。

独特性: 氢化可的松21-半琥珀酸钠的独特性在于其水溶性,这使其可以静脉注射。 这种特性使其特别适用于需要快速起效的急性医疗情况 .

生化分析

Biochemical Properties

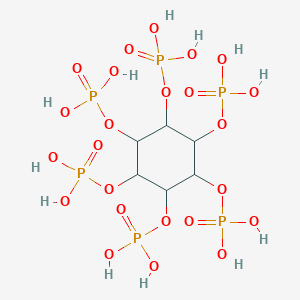

Calcium succinate monohydrate interacts with various biomolecules. One carboxylate group in the succinate ion is bonded to three different calcium ions, forming a four-membered chelate ring . This interaction is crucial for the stability and function of the compound.

Cellular Effects

Calcium plays a vital role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that calcium succinate monohydrate, as a source of calcium, could influence these processes.

Molecular Mechanism

The molecular mechanism of calcium succinate monohydrate involves its interaction with calcium ions. The compound forms a four-membered chelate ring with one calcium ion and unidentate bridge bonds to two other calcium ions . This interaction could potentially influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The stability of the compound is evident from its crystal structure .

Metabolic Pathways

Calcium succinate monohydrate is likely involved in metabolic pathways related to calcium. Calcium plays a crucial role in various metabolic processes, including muscle contraction, nerve impulse transmission, and blood clotting .

Transport and Distribution

Calcium is known to be transported across cell membranes through various mechanisms, including active transport and facilitated diffusion .

Subcellular Localization

Calcium ions, which are part of the compound, are known to be present in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum .

准备方法

合成路线和反应条件: 氢化可的松21-半琥珀酸钠的制备涉及氢化可的松琥珀酸酯与缓冲溶液在0至80摄氏度的温度下反应1至4小时。pH值控制在5至8之间。反应结束后,将溶液在低于40摄氏度的温度下静置1至4小时。 然后加入碱性溶液,直到pH值达到7.5至11.0,然后过滤以获得最终产物 .

工业生产方法: 在工业环境中,氢化可的松21-半琥珀酸钠的生产通常涉及使用氢化可的松琥珀酸酯和氢氧化钠。反应在丙酮作为溶剂的情况下,在高温和回流条件下进行。 反应结束后,去除丙酮,并使用磷酸盐缓冲溶液纯化产物 .

化学反应分析

反应类型: 氢化可的松21-半琥珀酸钠会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括硼氢化钠和氢化锂铝。

取代: 常用的试剂包括卤素和亲核试剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .

相似化合物的比较

Hydrocortisone Acetate: A synthetic ester of hydrocortisone used for its anti-inflammatory properties.

Hydrocortisone Butyrate: Another synthetic ester with similar anti-inflammatory effects.

Uniqueness: Hydrocortisone 21-hemisuccinate sodium is unique due to its water solubility, which allows for intravenous administration. This property makes it particularly useful in acute medical situations where rapid onset of action is required .

属性

IUPAC Name |

calcium;butanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166646 | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159389-75-0 | |

| Record name | Calcium succinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of calcium succinate monohydrate?

A1: Calcium succinate monohydrate has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of calcium succinate monohydrate.

Q2: Can you describe a method for producing succinic acid using calcium succinate monohydrate?

A2: Yes, a patent [] details a method for producing succinic acid utilizing calcium succinate monohydrate as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to calcium succinate monohydrate. Subsequently, succinic acid is separated from the calcium succinate monohydrate. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.

Q3: Are there studies investigating the effects of gamma irradiation on calcium succinate monohydrate?

A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of calcium succinate monohydrate. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calix[4]-bis-1,2-benzo-crown-6](/img/structure/B124721.png)

![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)

![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)

![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)